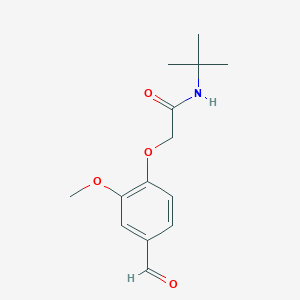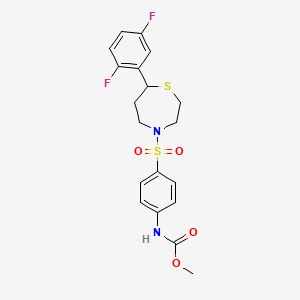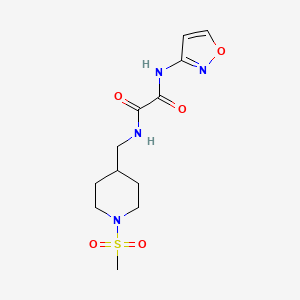
N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, also known as TFM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFM-2 belongs to the family of phenylacetamides and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is not fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has also been shown to inhibit the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases.
Biochemical and Physiological Effects
N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, which may be due to its ability to inhibit the activity of cyclooxygenases. N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has also been shown to have anticonvulsant properties, which may be due to its ability to modulate the GABAergic system. In addition, N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been shown to have neuroprotective effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is its ability to modulate the GABAergic system, which is involved in the regulation of neuronal excitability. This makes it a potentially useful tool for studying the mechanisms underlying neurological disorders, such as epilepsy and Parkinson's disease. However, there are also some limitations to the use of N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide in lab experiments. For example, it has been shown to have a relatively short half-life in vivo, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide. One area of research could be to further investigate its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate the mechanisms underlying its neuroprotective effects. Additionally, more research could be done to optimize the synthesis of N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide and to develop more stable analogs of the compound.
Méthodes De Synthèse
N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can be synthesized using a multi-step process that involves the reaction of 4-methoxy-2-nitrophenol with tert-butyl bromoacetate, followed by reduction of the resulting intermediate with sodium borohydride. The final product is then obtained by reacting the intermediate with 4-formyl-2-methoxyphenol and acetic anhydride.
Applications De Recherche Scientifique
N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of pharmacological effects, including analgesic, anti-inflammatory, and anticonvulsant properties. N-(tert-butyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-tert-butyl-2-(4-formyl-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)15-13(17)9-19-11-6-5-10(8-16)7-12(11)18-4/h5-8H,9H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYUIENTPCLQLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-(4-formyl-2-methoxyphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2719691.png)


![2-[1-(Dimethylamino)-3-(2-fluoroanilino)-2-propenylidene]malononitrile](/img/structure/B2719697.png)
![cyclopropyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2719699.png)
![N-(2,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2719700.png)


![{1-[(tert-Butoxy)carbonyl]pyrrolo[3,2-b]pyridin-2-yl}boronic acid](/img/structure/B2719707.png)


![2-[2-[(3-ethyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2719711.png)
![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2719712.png)
